Cas no 1206983-35-8 ((4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine)

(4-Methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine is a heterocyclic amine derivative featuring a thiazole core substituted with a thiophene ring and an aminomethyl functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The thiazole-thiophene scaffold offers structural diversity, enabling interactions with various biological targets. Its amine group provides a reactive site for further derivatization, facilitating the development of novel compounds with tailored properties. The presence of both sulfur-containing heterocycles may enhance binding affinity in certain therapeutic contexts. This product is typically supplied as a high-purity solid, suitable for research applications requiring precise molecular frameworks.
(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine structure
1206983-35-8 structure
Product name:(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
CAS No:1206983-35-8
MF:C9H10N2S2
Molecular Weight:210.319098949432
CID:5735022
PubChem ID:62403368

(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine 化学的及び物理的性質

名前と識別子

    • starbld0031426
    • F1967-2387
    • (4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
    • (4-methyl-2-thiophen-3-yl-1,3-thiazol-5-yl)methanamine
    • 1206983-35-8
    • AKOS011691082
    • 5-Thiazolemethanamine, 4-methyl-2-(3-thienyl)-
    • インチ: 1S/C9H10N2S2/c1-6-8(4-10)13-9(11-6)7-2-3-12-5-7/h2-3,5H,4,10H2,1H3
    • InChIKey: GPYILVYQJBGOEZ-UHFFFAOYSA-N
    • SMILES: S1C(C2=CSC=C2)=NC(C)=C1CN

計算された属性

  • 精确分子量: 210.02854067g/mol
  • 同位素质量: 210.02854067g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 95.4Ų

じっけんとくせい

  • 密度みつど: 1.289±0.06 g/cm3(Predicted)
  • Boiling Point: 382.5±52.0 °C(Predicted)
  • 酸度系数(pKa): 8.21±0.29(Predicted)

(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine Security Information

(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M256096-100mg
(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8
100mg
$ 160.00 2022-06-04
TRC
M256096-1g
(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8
1g
$ 910.00 2022-06-04
TRC
M256096-500mg
(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8
500mg
$ 590.00 2022-06-04
Life Chemicals
F1967-2387-10g
(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8 95%+
10g
$2873.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656447-2.5g
(4-Methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8 98%
2.5g
¥33994.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656447-500mg
(4-Methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8 98%
500mg
¥20233.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1656447-250mg
(4-Methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8 98%
250mg
¥9447.00 2024-08-09
Life Chemicals
F1967-2387-0.5g
(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8 95%+
0.5g
$649.0 2023-09-06
Life Chemicals
F1967-2387-2.5g
(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8 95%+
2.5g
$1368.0 2023-09-06
Life Chemicals
F1967-2387-5g
(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine
1206983-35-8 95%+
5g
$2052.0 2023-09-06

(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine 関連文献

(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamineに関する追加情報

Introducing (4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine (CAS No: 1206983-35-8): A Key Intermediate in Modern Pharmaceutical Research

(4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine, identified by its CAS number 1206983-35-8, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential applications in drug development. The compound’s molecular framework, featuring a thiophene ring fused with a thiazole core, combined with a methyl substituent at the 4-position, makes it a versatile scaffold for medicinal chemists.

The thiazole moiety is particularly noteworthy, as it is a well-documented pharmacophore in numerous therapeutic agents. Its presence contributes to the compound’s ability to interact with biological targets, such as enzymes and receptors, which is crucial for designing molecules with desired pharmacological properties. Furthermore, the thiophenyl group at the 2-position introduces additional electronic and steric features that can modulate the compound’s reactivity and binding affinity.

In recent years, there has been a surge in research focused on developing novel thiazole derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in (4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine positions it as a promising candidate for further exploration in these areas. For instance, studies have demonstrated that thiazole-based compounds can disrupt bacterial cell wall synthesis or inhibit key enzymes involved in cancer cell proliferation.

One of the most compelling aspects of this compound is its synthetic accessibility. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. This flexibility has made (4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine a valuable building block in medicinal chemistry. Researchers have leveraged its structure to develop analogs with enhanced potency or improved pharmacokinetic profiles.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. Heterocycles are known for their ability to mimic natural biomolecules and interact with biological systems in unique ways. The combination of thiophene and thiazole rings in (4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine creates a scaffold that is both structurally interesting and biologically relevant. This has led to its incorporation into various research programs aimed at identifying new therapeutic agents.

Recent advancements in computational chemistry have further accelerated the exploration of this compound. Molecular modeling techniques allow researchers to predict how (4-methyl-2-(thiophen-3-yl)thiazol-5-yl)methanamine might interact with biological targets, providing insights into its potential therapeutic effects before experimental validation is required. Such simulations have been instrumental in guiding synthetic efforts and optimizing lead compounds for clinical development.

The compound’s potential extends beyond traditional pharmaceutical applications. Its unique structural features make it attractive for use in materials science and agrochemical research. For example, derivatives of thiazole have been explored as components in advanced polymers or as intermediates in the synthesis of crop protection agents. This versatility underscores the broad utility of (4-methyl-2-(thiophen-3-yli)thiazol -5 - ylmethanamine) (CAS No: 1206983 - 35 - 8).

In conclusion, (4-methyl - 2 -( thiophen - 3 - yl ) thiazol - 5 - yl ) methanamine represents a fascinating molecule with significant potential in pharmaceutical research. Its structural features, synthetic flexibility, and biological relevance make it a valuable asset for chemists working on next-generation therapeutics. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.

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